N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a phenylpiperazine moiety. The intricate arrangement of these functional groups contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(cyclopropylcarbamoyl)phenylboronic acid with 4-phenylpiperazine-1-carboxylic acid under specific conditions. The reaction may require catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-phenylbutanamide
- N-[3-(cyclopropylcarbamoyl)-4-(4-phenylpiperazino)phenyl]-piperonylamide
Uniqueness
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its cyclopropylcarbamoyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c26-20(22-17-9-10-17)16-5-4-6-18(15-16)23-21(27)25-13-11-24(12-14-25)19-7-2-1-3-8-19/h1-8,15,17H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
PCQRERWTKQHCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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